REACTION_SMILES
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[C:5]([CH3:6])([CH3:7])([CH2:8][CH3:9])[NH:10][NH2:11].[ClH:12].[K:1][O:2][C:3]#[N:4].[OH2:13]>>[O:2]=[C:3]([NH2:4])[NH:11][NH:10][C:5]([CH3:6])([CH3:7])[CH2:8][CH3:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(C)(C)NN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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N#CO[K]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CO[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCC(C)(C)NNC(N)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |